(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Nociceptin/Orphanin FQ Peptide Receptors Antagonism
The study by Raddad et al. (2016) explores the therapeutic potential of NOP receptor antagonism with LY2940094, a compound with a complex molecular structure, in obesity, eating disorders, and depression through NOP receptor occupancy and pharmacokinetics in rats and humans. The findings suggest high brain penetration and NOP receptor occupancy, supporting its potential for clinical efficacy testing (Raddad et al., 2016).
Environmental Exposure to Pesticides
Babina et al. (2012) conducted a study on the environmental exposure to organophosphorus and pyrethroid pesticides in children, highlighting the widespread exposure and its potential neurotoxic effects. This research underscores the importance of monitoring and regulating environmental contaminants to safeguard public health (Babina et al., 2012).
Nephrotoxicity Investigations
A study by Mondorf Aw (1979) investigated the nephrotoxicity of cefazedone and gentamicin, providing insights into the safety profile and potential renal effects of these compounds. Understanding the interactions and toxicology of such compounds is crucial for developing safer therapeutic strategies (Mondorf Aw, 1979).
Methanol Poisoning Treatment
The application of fomepizole in treating methanol poisoning is discussed by Brent et al. (2001), demonstrating the drug's efficacy in inhibiting alcohol dehydrogenase and mitigating the toxic effects of methanol. This study illustrates the critical role of chemical inhibitors in acute toxicology and emergency medicine (Brent et al., 2001).
Synthetic Cannabinoid Impact on Psychomotor Performance
Adamowicz and Lechowicz (2015) explored the effects of the synthetic cannabinoid UR-144 on human psychomotor performance, with implications for road traffic safety. This research highlights the need for awareness and regulation of synthetic cannabinoids to prevent impaired driving and ensure public safety (Adamowicz & Lechowicz, 2015).
Mechanism of Action
Target of Action
The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone, also known as 3-[3-methyl-4-(4-methylpiperidine-1-carbonyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione, are the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects various biochemical pathways. These channels play a crucial role in regulating the electrical activity of neurons and cardiac cells. Therefore, the activation of these channels can influence numerous downstream effects, including heart rate regulation and neurotransmission .
Result of Action
The activation of GIRK channels by the compound can lead to hyperpolarization of the cell membrane, reducing cell excitability. This can have various molecular and cellular effects, depending on the specific type of cell and the physiological context .
properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-5-8-25(9-6-14)22(27)17-12-18(19-4-3-10-30-19)23-21-20(17)15(2)24-26(21)16-7-11-31(28,29)13-16/h3-4,10,12,14,16H,5-9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAFOQPSRVWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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